3'-羟基达鲁那韦

描述

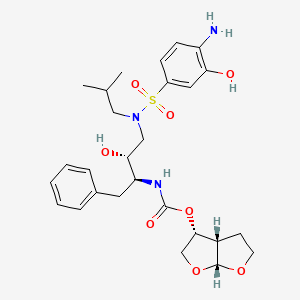

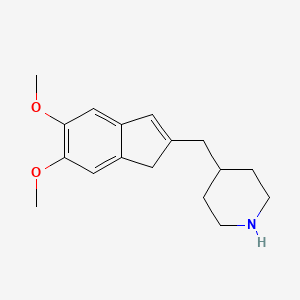

3’-Hydroxy Darunavir is a metabolite of the HIV-1 protease inhibitor darunavir . It is formed from darunavir by isobutyl aliphatic hydroxylation . Darunavir is a nonpeptidic inhibitor of protease (PR) that lodges itself in the active site of PR through a number of hydrogen bonds .

Synthesis Analysis

A practical synthesis of a key intermediate in the synthesis of darunavir from monopotassium isocitrate is described . The isocitric acid salt, obtained from a high-yielding fermentation fed by sunflower oil, was converted in several steps to a tertiary amide .Molecular Structure Analysis

Darunavir has been studied using molecular dynamics simulation to extract the dynamic and energetic properties . Mutations increased the flap-tip flexibility due to the reduction of the flap-flap hydrophobic interactions .Chemical Reactions Analysis

Biocatalytic methods have been applied to the production of FDA-approved anti-viral drugs and their intermediates . For example, transaminases capable of converting hydroxy-3-methyl-2-butanone to L-valinol using either isopropylamine or D-alanine as amine donor have been discovered .Physical and Chemical Properties Analysis

Darunavir is stable if stored as directed . It avoids strong oxidizing agents . The density of Darunavir is 1.3±0.1 g/cm^3 .科学研究应用

抑制 SARS-CoV-2 3CLpro

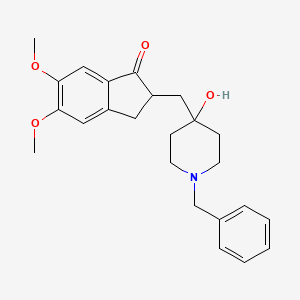

包括 3'-羟基达鲁那韦在内的达鲁那韦衍生物已被确定为 SARS-CoV-2 3C 样蛋白酶 (3CLpro) 的抑制剂 {svg_1}. 该蛋白酶在病毒复制中起着关键作用,已成为治疗 SARS-CoV-2 感染的重要靶点 {svg_2}. 含有多酚和咖啡因衍生物作为 P2 配体的化合物 29# 和 50# 表现出良好的抗 3CLpro 效力 {svg_3}.

抗病毒药物用于 HIV 治疗

达鲁那韦 (DRV),包括 3'-羟基达鲁那韦,是一种有效的抗病毒药物,用于治疗人类免疫缺陷病毒 (HIV) 感染 {svg_4}. 在治疗期间,需要对患者血浆中 DRV 进行治疗药物监测 (TDM),以确保治疗有效且安全 {svg_5}.

多克隆抗体的生产

制备并表征了两种新的不同免疫原。 这些免疫原是 DRV 与血蓝蛋白 (KLH) 蛋白的结合物 {svg_6}. 收集的抗血清 (多克隆抗体) 对 DRV 具有非常高的亲和力 {svg_7}.

针对膀胱癌的治疗效果

研究探索了达鲁那韦 (DRV)、利匹韦林 (RPV) 和依曲韦林 (ETV) 对 UM-UC-5 膀胱癌细胞的治疗效果 {svg_8}. 这解决了膀胱癌研究中对创新治疗方法的迫切需求 {svg_9}.

作用机制

Target of Action

3’-Hydroxy Darunavir, also known as Darunavir, is primarily targeted towards the HIV-1 protease , an enzyme crucial for the life-cycle of the HIV-1 virus . This protease is responsible for cleaving the polyprotein precursors, which leads to the formation of mature infectious HIV particles. By inhibiting this protease, Darunavir prevents the maturation of HIV particles, thereby controlling the spread of the virus .

Mode of Action

Darunavir is a nonpeptidic inhibitor of the HIV-1 protease . It binds to the active site of the protease through a number of hydrogen bonds, thereby inhibiting its function . As a second-generation protease inhibitor, Darunavir is designed to combat resistance to standard HIV therapy .

Biochemical Pathways

The primary biochemical pathway affected by Darunavir is the HIV-1 viral replication cycle . By inhibiting the HIV-1 protease, Darunavir prevents the cleavage of polyprotein precursors, which are necessary for the formation of mature infectious HIV particles . This results in the production of immature, non-infectious viral particles, thereby reducing the viral load and controlling the spread of the virus within the body .

Pharmacokinetics

Darunavir is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It is often co-administered with low-dose ritonavir, which is an inhibitor of CYP3A isoenzymes. Ritonavir pharmacologically enhances Darunavir, resulting in increased plasma concentrations and allowing for a lower daily dose . The terminal elimination half-life of Darunavir is approximately 15 hours in the presence of ritonavir . The bioavailability of Darunavir increases to 82% when co-administered with ritonavir, compared with 37% when Darunavir is administered alone .

Result of Action

The primary result of Darunavir’s action is the reduction of the viral load in HIV-1 infected patients. By inhibiting the HIV-1 protease and preventing the maturation of HIV particles, Darunavir reduces the number of infectious particles in the body . This helps to control the spread of the virus and can lead to improved immune function in HIV-1 infected patients .

Action Environment

The action of Darunavir can be influenced by various environmental factors. For instance, certain substances can affect the metabolism of Darunavir. St. John’s wort, for example, may reduce the effectiveness of Darunavir by increasing the breakdown of Darunavir by the metabolic enzyme CYP3A . Therefore, the patient’s diet, lifestyle, and co-administration of other medications can all influence the action, efficacy, and stability of Darunavir .

安全和危害

未来方向

The combination of dolutegravir and darunavir/ritonavir is superior to a boosted protease inhibitor regimen for second-line treatment of people experiencing failure of a first-line regimen containing a non-nucleoside reverse transcriptase inhibitor . This suggests potential future directions for the use of Darunavir in HIV treatment.

生化分析

Biochemical Properties

3’-Hydroxy Darunavir plays a significant role in biochemical reactions, particularly in the inhibition of the HIV protease enzyme . This enzyme is crucial for the life cycle of the HIV virus, and its inhibition prevents the virus from replicating effectively . The interaction between 3’-Hydroxy Darunavir and the HIV protease enzyme is primarily facilitated by hydrogen bonds .

Cellular Effects

3’-Hydroxy Darunavir has profound effects on various types of cells, especially those infected with HIV. It significantly decreases the viral load and increases CD4 cell counts, thereby reducing the morbidity and mortality of HIV infection . Furthermore, it has been suggested that 3’-Hydroxy Darunavir may have anti-apoptotic properties, potentially protecting cells from programmed cell death .

Molecular Mechanism

The molecular mechanism of 3’-Hydroxy Darunavir involves binding to the active site of the HIV-1 protease, thereby blocking its function . This binding is facilitated by the flexibility of the 3’-Hydroxy Darunavir molecule, allowing it to adapt to changes in the shape of the protease enzyme . This strong interaction results in the inhibition of the enzyme and the prevention of HIV replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Hydroxy Darunavir have been observed over time. Studies have shown that 3’-Hydroxy Darunavir maintains its stability and effectiveness over extended periods

Dosage Effects in Animal Models

The effects of 3’-Hydroxy Darunavir in animal models vary with different dosages. While specific studies on 3’-Hydroxy Darunavir are limited, research on Darunavir has shown that it maintains its effectiveness at varying dosages, with only a small percentage of patients experiencing concentrations below the IC50 for resistant strains .

Metabolic Pathways

3’-Hydroxy Darunavir is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . This metabolic pathway involves oxidative metabolism, leading to the production of several metabolites . The interaction of 3’-Hydroxy Darunavir with these enzymes plays a crucial role in its pharmacokinetics and pharmacodynamics.

Transport and Distribution

3’-Hydroxy Darunavir is transported and distributed within cells and tissues. It is believed to involve an active transport process, possibly involving P-glycoprotein . The absorption of 3’-Hydroxy Darunavir increases when co-administered with low-dose ritonavir, enhancing its bioavailability .

Subcellular Localization

It is reasonable to speculate that it may follow a similar pattern to Darunavir, which is localized within the endoplasmic reticulum and within spherical, vesicular structures in the cytoplasm . These structures represent a previously undescribed subcellular compartment likely capable of synthesizing mevalonate .

属性

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)19-8-9-21(28)23(31)13-19)15-24(32)22(12-18-6-4-3-5-7-18)29-27(33)38-25-16-37-26-20(25)10-11-36-26/h3-9,13,17,20,22,24-26,31-32H,10-12,14-16,28H2,1-2H3,(H,29,33)/t20-,22-,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSMVOSDDWDUEW-QSDJZFCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159613-24-7 | |

| Record name | R-330326 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-330326 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBF42439XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)